molecular formula C21H17ClN2OS2 B11345739 3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11345739
M. Wt: 413.0 g/mol
InChI Key: FBQDKKROWPVCGC-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also contains a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, the introduction of the thiazole ring, and the final coupling to form the carboxamide. One common synthetic route involves the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-chlorobenzene and thiophene-2-carboxylic acid, under specific conditions.

    Introduction of Thiazole Ring: The thiazole ring can be introduced through a condensation reaction between a thioamide and a haloketone, followed by cyclization.

    Coupling to Form Carboxamide: The final step involves coupling the benzothiophene and thiazole intermediates with an appropriate amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiazole positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores, such as 2-aminobenzothiophene and 3-methylbenzothiophene.

    Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-aminothiazole and 4-phenylthiazole.

Uniqueness

3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its combination of benzothiophene and thiazole rings, which imparts distinct chemical properties and potential applications. Its specific substitution pattern and functional groups also contribute to its uniqueness compared to other similar compounds.

Properties

Molecular Formula

C21H17ClN2OS2

Molecular Weight

413.0 g/mol

IUPAC Name

3-chloro-6-methyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H17ClN2OS2/c1-13-7-8-16-17(11-13)27-19(18(16)22)20(25)23-10-9-15-12-26-21(24-15)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,25)

InChI Key

FBQDKKROWPVCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4)Cl

Origin of Product

United States

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